molecular formula C13H21N3O B1626896 2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanamine CAS No. 40255-48-9

2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanamine

Cat. No. B1626896
CAS RN: 40255-48-9
M. Wt: 235.33 g/mol
InChI Key: NDVVQPVEUGLAPX-UHFFFAOYSA-N
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Description

“2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanamine” is a chemical compound with the CAS Number: 40255-48-9 and a linear formula of C13H21N3O . It has a molecular weight of 235.33 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H21N3O/c1-17-13-5-3-2-4-12(13)16-10-8-15(7-6-14)9-11-16/h2-5H,6-11,14H2,1H3 . This indicates the molecular structure of the compound.

Scientific Research Applications

  • Synthesis of Chromanones : Ethanamines like 2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanamine have been used in the synthesis of 2-alkylamino-3,3-dialkylchroman-4-ols and corresponding chromanones. These compounds have potential applications in organic and medicinal chemistry due to their unique structural features (Dean, Varma, & Varma, 1982).

  • Antipsychotic Potential : A derivative of 2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanamine exhibited significant antipsychotic activity in behavioral models, highlighting its potential use in developing new treatments for psychiatric disorders (Bhosale et al., 2014).

  • Antimicrobial Studies : Compounds derived from 2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanamine demonstrated notable antibacterial and antifungal activities, suggesting their usefulness in addressing various infections (Rajkumar, Kamaraj, & Krishnasamy, 2014).

  • Anticancer Activity : Certain derivatives of 2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanamine displayed good anticancer activity against various cancer cell lines, indicating their potential in cancer therapy (Kumar, Kumar, Roy, & Sondhi, 2013).

  • HIV-1 Attachment Inhibition : Piperazine derivatives, including those related to 2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanamine, have been identified as potent inhibitors of HIV-1 attachment, offering a pathway for new HIV treatments (Wang et al., 2009).

  • PPARpan Agonist Synthesis : A potent PPARpan agonist was synthesized using a derivative of 2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanamine, showing potential applications in metabolic disorders (Guo et al., 2006).

Future Directions

The compound and its derivatives have been subjects of comparative analysis for their potential as alpha1-adrenergic receptor antagonists . This suggests that they could be further investigated for their therapeutic potential in treating various neurological conditions .

properties

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-17-13-5-3-2-4-12(13)16-10-8-15(7-6-14)9-11-16/h2-5H,6-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVVQPVEUGLAPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439294
Record name 1-(2-aminoethyl)-4-(2-methoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanamine

CAS RN

40255-48-9
Record name 1-(2-aminoethyl)-4-(2-methoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 1-(2-methoxyphenyl)-4-[(2-phthalimido)-ethyl] piperazine (23.4 mmol) in 160 mL of ethanol were added hydrazine hydrate (31 mL) and water (40 mL) The mixture was stirred at room temperature for 18 hours. The volatiles were evaporated. The residue was partitioned between ethyl acetate and saturated potassium carbonate solution. The organic layer was washed with brine and water, dried over magnesium sulfate, filtered and concentrated to give 4-[(2-amino)ethyl]-1-(2-methoxyphenyl)piperazine (5.45 g, 99%).
Quantity
23.4 mmol
Type
reactant
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Elek, N Djokovic, A Frank, S Oljacic… - Archiv der …, 2021 - Wiley Online Library
Dopamine is an important neurotransmitter in the human brain and its altered concentrations can lead to various neurological diseases. We studied the binding of novel compounds at …
Number of citations: 9 onlinelibrary.wiley.com
W Zhang, L Chen, Z Ma, L Du, M Li - Drug Discoveries & …, 2014 - jstage.jst.go.jp
α1-Adrenergic receptors (α1-ARs), as one of the most important members of G proteincoupled receptors (GPCRs), can mediate lots of physiological responses of the sympathetic …
Number of citations: 5 www.jstage.jst.go.jp

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